Cas no 1554064-12-8 (2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid)

2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid
- AKOS020909551
- EN300-1827319
- 1554064-12-8
-
- インチ: 1S/C12H14O2/c1-7-4-3-5-8(2)11(7)9-6-10(9)12(13)14/h3-5,9-10H,6H2,1-2H3,(H,13,14)
- InChIKey: FDBRGLLUBWVGHX-UHFFFAOYSA-N
- SMILES: OC(C1CC1C1C(C)=CC=CC=1C)=O
計算された属性
- 精确分子量: 190.099379685g/mol
- 同位素质量: 190.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 37.3Ų
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827319-0.25g |
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid |
1554064-12-8 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1827319-2.5g |
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid |
1554064-12-8 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1827319-1g |
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid |
1554064-12-8 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1827319-10g |
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid |
1554064-12-8 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1827319-1.0g |
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid |
1554064-12-8 | 1g |
$986.0 | 2023-06-04 | ||
Enamine | EN300-1827319-10.0g |
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid |
1554064-12-8 | 10g |
$4236.0 | 2023-06-04 | ||
Enamine | EN300-1827319-0.1g |
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid |
1554064-12-8 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1827319-5.0g |
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid |
1554064-12-8 | 5g |
$2858.0 | 2023-06-04 | ||
Enamine | EN300-1827319-0.05g |
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid |
1554064-12-8 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1827319-0.5g |
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid |
1554064-12-8 | 0.5g |
$671.0 | 2023-09-19 |
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid 関連文献
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid (CAS No. 1554064-12-8)
2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1554064-12-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclopropanecarboxylic acids, which are known for their unique structural features and potential biological activities. The presence of a cyclopropane ring fused with a phenyl group substituted at the 2 and 6 positions, along with a carboxylic acid functional group at the terminal position, contributes to its distinct chemical properties and reactivity.
The structure of 2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid is characterized by its rigid three-membered cyclopropane ring, which introduces steric strain and influences its interactions with biological targets. This structural motif is often exploited in drug design due to its ability to adopt specific conformations that can enhance binding affinity and selectivity. The phenyl ring, further substituted with two methyl groups at the 2 and 6 positions, adds another layer of complexity to the molecule's electronic and steric properties. This substitution pattern can modulate the compound's solubility, metabolic stability, and overall pharmacokinetic profile.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid and biological targets. Studies have shown that the cyclopropane ring can effectively engage with hydrophobic pockets in protein binding sites, while the phenyl moiety provides additional interactions through π-stacking or hydrogen bonding. These insights have guided the development of novel derivatives with enhanced pharmacological properties.
In the realm of medicinal chemistry, cyclopropanecarboxylic acids have been explored for their potential as intermediates in the synthesis of bioactive molecules. The carboxylic acid group in 2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid serves as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has enabled the creation of libraries of compounds that can be screened for various biological activities.
One of the most promising areas of research involving 2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid is its potential application in the development of therapeutic agents targeting neurological disorders. Preliminary studies have suggested that compounds bearing a cyclopropane ring can interact with specific neurotransmitter receptors, potentially leading to novel treatments for conditions such as Alzheimer's disease or Parkinson's disease. The unique structural features of this compound make it an attractive candidate for further investigation in this field.
The synthesis of 2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The strained nature of the cyclopropane ring necessitates careful control over reaction conditions to prevent unwanted side reactions. However, recent methodologies have demonstrated efficient routes to this compound using transition metal-catalyzed reactions or photoredox processes. These advances have opened up new avenues for accessing structurally complex molecules like 2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid.
The pharmacological evaluation of 2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid has revealed intriguing properties that warrant further exploration. In vitro studies have indicated potential activity against enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory therapies. Additionally, preliminary toxicological assessments have shown promising safety profiles, making it a viable candidate for clinical development.
As research in pharmaceutical chemistry continues to evolve, compounds like 2-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid are expected to play a crucial role in discovering new treatments for various diseases. The combination of computational modeling, synthetic chemistry innovations, and biological evaluations provides a robust framework for translating laboratory findings into therapeutic applications. The unique structural features and versatile reactivity of this compound make it an exciting subject for future research endeavors.
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